4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile
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Overview
Description
4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile is an organic compound that features a naphthalene moiety linked to a benzene ring with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile typically involves the reaction of naphthol with phthalonitrile in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound can be used in the development of biosensors and other bioanalytical tools.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-1-yloxy)benzene-1,2-dicarbonitrile: Features a naphthalene moiety linked to a benzene ring with two cyano groups.
3,4,5,6-Tetrakis(naphthalen-1-yloxy)benzene-1,2-dicarbonitrile: Contains multiple naphthalene moieties linked to a benzene ring with cyano groups.
(Naphthalen-1-yloxy)-acetic acid derivatives: These compounds have a naphthalene moiety linked to an acetic acid group and exhibit different chemical properties.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
Molecular Formula |
C18H10N2O |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-naphthalen-1-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10N2O/c19-11-14-8-9-16(10-15(14)12-20)21-18-7-3-5-13-4-1-2-6-17(13)18/h1-10H |
InChI Key |
HUMVKJZWSRDQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
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